11-Bromo-1-phenylundecan-1-one

Description

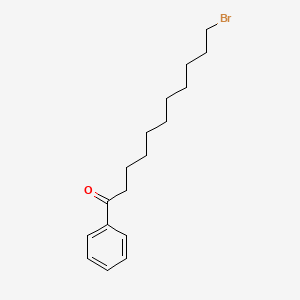

11-Bromo-1-phenylundecan-1-one is a brominated aromatic ketone with a linear 11-carbon chain. Its molecular formula is C₁₇H₂₃BrO, featuring a phenyl group at the terminal ketone position (C1) and a bromine atom at the opposite end (C11). It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications due to its dual functional groups .

Properties

CAS No. |

87305-70-2 |

|---|---|

Molecular Formula |

C17H25BrO |

Molecular Weight |

325.3 g/mol |

IUPAC Name |

11-bromo-1-phenylundecan-1-one |

InChI |

InChI=1S/C17H25BrO/c18-15-11-6-4-2-1-3-5-10-14-17(19)16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2 |

InChI Key |

LUARYUYAVNFFTN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCCCCCBr |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 11-Bromo-1-phenylundecan-1-one, differing in functional groups, chain length, or substitution patterns. Key comparisons include physicochemical properties, synthetic routes, and applications.

1-Bromo-11-phenylundecane (CAS 101025-08-5)

- Molecular Formula : C₁₇H₂₇Br

- Molecular Weight : 311.3 g/mol

- Properties : Higher hydrophobicity (XLogP3 = 8.1) due to the absence of polar groups.

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-alkyl bond formation. Lacks ketone-mediated reactivity, limiting its utility in nucleophilic additions .

11-Bromoundecan-1-ol (CAS 1611-56-9)

- Molecular Formula : C₁₁H₂₃BrO

- Molecular Weight : 251.20 g/mol

- Functional Groups : Primary alcohol (-OH) at C1 and bromide at C11.

- Properties : Boiling point ~175–180°C (estimated), moderate solubility in polar solvents (Log S = -3.8).

- Synthesis: Prepared via bromination of undecanol or reaction of triphenylphosphine with diethyl methylenecarboxylate in THF under inert conditions .

- Applications : Intermediate in surfactants or lipid-based drug delivery systems. The hydroxyl group enables esterification, contrasting with the ketone’s electrophilicity in the target compound .

11-Bromoundecanoic Acid (CAS 2834-05-1)

- Molecular Formula : C₁₁H₂₁BrO₂

- Molecular Weight : 265.19 g/mol

- Functional Groups : Carboxylic acid (-COOH) at C1 and bromide at C11.

- Properties : High acidity (pKa ~4.5–5.0), enhanced water solubility compared to the ketone derivative.

- Applications : Used in polymer chemistry (e.g., biodegradable polyesters) and as a surfactant precursor. The carboxylic acid enables salt formation, unlike the neutral ketone .

11-Bromo-1-undecene (CAS 7766-50-9)

- Molecular Formula : C₁₁H₂₁Br

- Molecular Weight : 233.19 g/mol

- Functional Groups : Terminal alkene and bromide at C11.

- Properties : Density = 1.063 g/mL; reactive toward electrophilic additions (e.g., hydrohalogenation).

- Applications : Building block for olefin metathesis or radical polymerization. The alkene’s reactivity diverges from the ketone’s electrophilic nature .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | XLogP3 | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₇H₂₃BrO | 315.27 | Ketone, Bromide, Phenyl | 6.2 | Pharmaceutical intermediates |

| 1-Bromo-11-phenylundecane | C₁₇H₂₇Br | 311.30 | Bromide, Phenyl | 8.1 | Cross-coupling reactions |

| 11-Bromoundecan-1-ol | C₁₁H₂₃BrO | 251.20 | Alcohol, Bromide | 3.5 | Surfactants, lipid carriers |

| 11-Bromoundecanoic acid | C₁₁H₂₁BrO₂ | 265.19 | Carboxylic Acid, Bromide | 3.8 | Biodegradable polymers |

| 11-Bromo-1-undecene | C₁₁H₂₁Br | 233.19 | Alkene, Bromide | 5.0 | Polymerization, metathesis reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.